molecular formula C17H18N2O5S2 B2646428 6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-10-3

6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2646428
CAS No.: 864926-10-3
M. Wt: 394.46
InChI Key: TUGBZPXZZSQIQI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine dicarboxylate family, characterized by a bicyclic scaffold combining thiophene and pyridine rings. The structure features a thiophene-2-carboxamido substituent at position 2, with ethyl and methyl ester groups at positions 6 and 3, respectively . Such modifications are critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-3-24-17(22)19-7-6-10-12(9-19)26-15(13(10)16(21)23-2)18-14(20)11-5-4-8-25-11/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGBZPXZZSQIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene and pyridine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Recent studies have highlighted the antiproliferative properties of compounds derived from the thieno[2,3-c]pyridine scaffold. The compound has shown significant activity against various cancer cell lines. For instance:

  • Anticancer Properties : Research indicates that derivatives of thieno[2,3-c]pyridine can inhibit cancer cell growth by interfering with tubulin polymerization. In vitro studies demonstrated that compounds similar to 6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exhibit IC50 values ranging from 1.1 to 4.7 µM against HeLa cells and other cancer types .

Therapeutic Potential

The therapeutic implications of This compound extend beyond oncology:

  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
  • Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, which could be explored in the context of neurodegenerative diseases .

Case Studies

Several case studies have documented the efficacy of thieno[2,3-c]pyridine derivatives in clinical settings:

  • In Vitro Studies on Cancer Cell Lines : A study showed that derivatives with modifications at the carboxamido position significantly inhibited cell proliferation in HeLa and other cancer lines with IC50 values significantly lower than traditional chemotherapeutics .
  • Selectivity for Cancer Cells : Research demonstrated that certain derivatives did not adversely affect normal human peripheral blood mononuclear cells (PBMC), indicating a selective action against cancer cells .

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Key Properties Biological Activity/Applications Reference
Target Compound : 6-Ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 2: Thiophene-2-carboxamido; 3: Methyl; 6: Ethyl Likely enhanced π-conjugation due to thiophene moiety; moderate lipophilicity Potential antitubulin/antioxidant activity (inferred)
6-Ethyl 3-methyl 2-((3,4,5-trimethoxyphenyl)amino)-analogue (3d) 2: 3,4,5-Trimethoxyphenylamino Yield: 55%; m.p. 76–78°C; MS (ESI): [M+1]⁺ = 451.5 Antitubulin agents (explicitly reported)
3-Cyclopentyl 6-ethenyl 2-[(thiophen-2-ylacetyl)amino]-analogue (JN7/JN8) 2: Thiophen-2-ylacetyl amino; esters: cyclopentyl/ethenyl Higher steric bulk; likely altered solubility Structural studies (PDB ligand)
3-tert-Butyl 6-ethyl 2-((3,4,5-trimethoxyphenyl)amino)-analogue (3j) 2: 3,4,5-Trimethoxyphenylamino; 3: tert-butyl Yield: 70%; m.p. 60–62°C; increased lipophilicity Antitubulin agents
Schiff base ligand (TBHPC): (E)-6-tert-butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-analogue 2: 2-Hydroxybenzylideneamino Antioxidant activity; Ki (AChE) = 7.13 µM; Ki (BChE) = 5.75 µM Enzyme inhibition (AChE/BChE)
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS 24237-51-2) 2: Amino; esters: diethyl Simpler structure; lower molecular weight (284.33 g/mol) Intermediate for further derivatization

Key Comparative Insights

In contrast, 3,4,5-trimethoxyphenylamino substituents (e.g., in 3d and 3j) are associated with antitubulin activity due to their structural mimicry of colchicine-site binders . Schiff base derivatives (e.g., TBHPC) exhibit antioxidant and enzyme inhibitory properties, with the 2-hydroxybenzylideneamino group enabling redox activity and metal chelation .

Ester Group Modifications: Ethyl/methyl esters (target compound) balance lipophilicity and metabolic stability. Cyclopentyl/ethenyl esters (JN7/JN8) introduce rigidity and varied electronic profiles, which may influence receptor binding in structural biology contexts .

Synthetic Yields and Physicochemical Properties :

  • Yields for analogues range from 55% (3d) to 70% (3j), reflecting the efficiency of condensation and purification protocols .
  • Melting points correlate with crystallinity: trimethoxyphenyl derivatives (3d: 76–78°C) have lower m.p. than tert-butyl analogues (3j: 60–62°C), likely due to reduced molecular symmetry .

Biological Performance: The Schiff base ligand TBHPC outperformed its metal chelates in antioxidant assays but showed weaker activity than standard antioxidants like ascorbic acid . 3,4,5-Trimethoxyphenylamino derivatives (3d, 3j) demonstrated potent antitubulin effects, with IC₅₀ values comparable to clinical agents like combretastatin A-4 .

Biological Activity

The compound 6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a member of the thieno[2,3-c]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on cancer cells, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : 320.36 g/mol

This compound features a thiophene ring fused with a thieno[2,3-c]pyridine skeleton, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thieno[2,3-c]pyridine derivatives. For instance, derivatives with similar structures have shown promising antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
6-Ethoxycarbonyl derivativeHeLa1.1
6-Methoxycarbonyl derivativeHeLa1.9
4,5,6,7-Tetrahydrothieno[2,3-c]pyridineL12102.8
4,5,6,7-Tetrahydrothieno[2,3-c]pyridineCEM2.3

These compounds exhibited selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating their potential as selective anticancer agents .

The mechanism by which these compounds exert their anticancer effects involves the inhibition of tubulin polymerization. Molecular docking studies suggest that they bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This was evidenced by increased G2/M-phase cell populations upon treatment with these compounds .

Antimicrobial Activity

In addition to anticancer properties, thieno[2,3-c]pyridine derivatives have also been evaluated for their antimicrobial activities. Compounds featuring similar heterocycles have demonstrated significant antibacterial and antifungal properties against various pathogens:

  • Bacteria Tested : S. aureus, E. coli, A. baumannii
  • Activity : Compounds showed excellent antibacterial activity comparable to standard antibiotics .

Case Studies

  • CXCR4 Modulation : Research into asymmetrical pyridine-based and thiophene-based compounds has shown that they can modulate CXCR4-CXCL12 interactions. This modulation is crucial as CXCR4 plays a significant role in cancer metastasis and inflammation .
  • Antiproliferative Studies : A study evaluating the antiproliferative effects of various thieno[2,3-c]pyridine derivatives found that certain modifications led to enhanced activity against multiple cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Q. What are the standard synthetic routes for preparing 6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. A typical procedure involves:
  • Step 1 : Reacting the thiophene-2-carboxamide precursor with ethyl and methyl esters under reflux conditions in a polar aprotic solvent (e.g., DMF or THF).
  • Step 2 : Purification via flash chromatography using ethyl acetate/petroleum ether mixtures (3:7 v/v) to isolate the product, as demonstrated for analogous compounds with yields ranging from 54% to 70% .
  • Step 3 : Structural confirmation using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and ESI-MS, focusing on key signals such as the thiophene protons (δ 6.8–7.5 ppm) and ester carbonyl carbons (δ 165–170 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies proton environments (e.g., dihydrothieno-pyridine ring protons at δ 2.5–4.0 ppm), while 13C^{13} \text{C}-NMR confirms carbonyl and aromatic carbons .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to verify the molecular formula .
  • IR Spectroscopy : Detects functional groups like amide (N–H stretch at ~3300 cm1^{-1}) and ester (C=O stretch at ~1720 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Methodological Answer : Yield optimization involves:
  • Solvent Screening : Testing polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates, as seen in analogous syntheses with yields >60% .
  • Catalyst Selection : Using Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps, reducing side-product formation .
  • Temperature Control : Maintaining reflux temperatures (80–100°C) to balance reaction rate and decomposition risks .
  • Workflow Example : For a related Schiff base ligand, adjusting the molar ratio of aldehyde to amine (1.2:1) increased condensation efficiency by 15% .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodological Answer : Key assays include:
  • DPPH Radical Scavenging : Assess antioxidant activity by monitoring absorbance decay at 517 nm after adding the compound to a DPPH solution .
  • Enzymatic Inhibition :
  • AChE/BChE Inhibition : Use Ellman’s method with acetylthiocholine iodide as substrate, measuring thiol product formation at 412 nm. For example, a related ligand showed KiK_i values of 7.13 µM (AChE) and 5.75 µM (BChE) .
  • GST Inhibition : Monitor conjugation of glutathione to CDNB at 340 nm, with IC50_{50} values calculated via nonlinear regression .

Q. How can structural discrepancies in NMR data be resolved when synthesizing derivatives of this compound?

  • Methodological Answer : Address discrepancies through:
  • Isotopic Labeling : Use 15N^{15} \text{N}-labeled analogs to clarify ambiguous amide proton signals .
  • 2D NMR Techniques : Employ HSQC and HMBC to assign overlapping signals (e.g., distinguishing thiophene vs. pyridine protons) .
  • Crystallography : Single-crystal X-ray diffraction (as in related thieno-pyridines) resolves bond-length ambiguities and confirms stereochemistry .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Combine:
  • Molecular Docking : Simulate binding to target enzymes (e.g., AChE) using AutoDock Vina. For example, a Schiff base ligand showed stronger interactions with AChE’s catalytic triad than its metal chelates .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize synthetic targets .

Contradiction Analysis in Published Data

Q. How should researchers interpret conflicting reports on the antioxidant activity of similar thieno-pyridine derivatives?

  • Methodological Answer : Resolve contradictions by:
  • Assay Standardization : Normalize DPPH results to Trolox equivalents to account for concentration variations .
  • Redox Profiling : Use cyclic voltammetry to measure oxidation potentials, distinguishing true radical scavenging from interference (e.g., metal chelation) .
  • Meta-Analysis : Compare IC50_{50} values across studies, noting differences in solvent systems (e.g., aqueous vs. ethanolic DPPH) that affect reactivity .

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